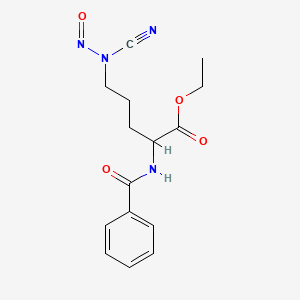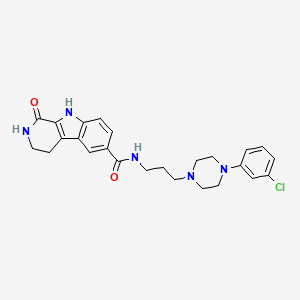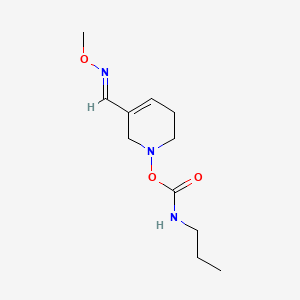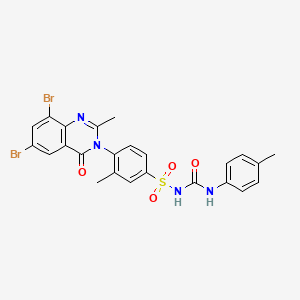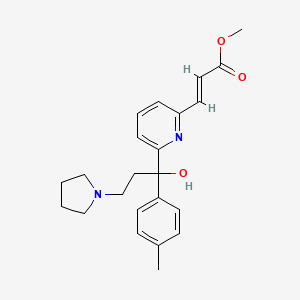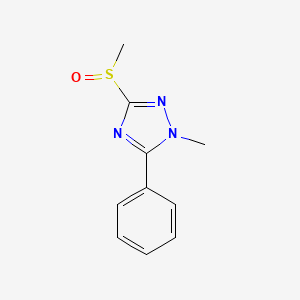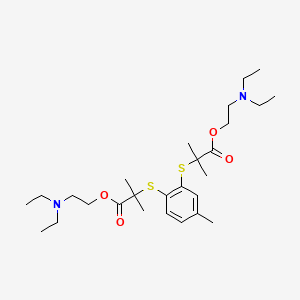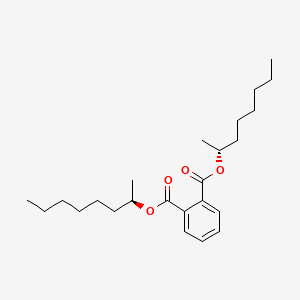
Phthalate, l secondary octyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalate, l secondary octyl, is a member of the phthalate family, which are esters of phthalic acid. These compounds are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is known for its application in various industrial and consumer products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phthalate, l secondary octyl, typically involves the esterification of phthalic anhydride with secondary octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Phthalic anhydride+Secondary octanol→Phthalate, l secondary octyl+Water
Industrial Production Methods
In industrial settings, the production of this compound, is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize costs and environmental impact.
化学反应分析
Types of Reactions
Phthalate, l secondary octyl, undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, leading to the formation of phthalic acid and secondary octanol.
Oxidation: this compound, can be oxidized to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products
Hydrolysis: Phthalic acid and secondary octanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates, depending on the nucleophile used.
科学研究应用
Phthalate, l secondary octyl, has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and as a reagent in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, including reproductive and developmental toxicity.
Industry: Widely used in the manufacture of consumer products such as toys, packaging materials, and medical devices.
作用机制
Phthalate, l secondary octyl, exerts its effects primarily through its interaction with cellular receptors and enzymes. It can bind to nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs), leading to changes in gene expression. Additionally, it can interfere with hormone signaling pathways, disrupting normal physiological processes.
相似化合物的比较
Phthalate, l secondary octyl, can be compared with other phthalates, such as:
Di-n-octyl phthalate: Similar in structure but with different alkyl chain branching, leading to variations in physical and chemical properties.
Di(2-ethylhexyl) phthalate: Widely used plasticizer with a different alkyl chain, resulting in different applications and toxicity profiles.
Dibutyl phthalate: Shorter alkyl chain, leading to different solubility and volatility characteristics.
This compound, is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties, making it suitable for particular applications.
属性
CAS 编号 |
64535-98-4 |
|---|---|
分子式 |
C24H38O4 |
分子量 |
390.6 g/mol |
IUPAC 名称 |
bis[(2R)-octan-2-yl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-5-7-9-11-15-19(3)27-23(25)21-17-13-14-18-22(21)24(26)28-20(4)16-12-10-8-6-2/h13-14,17-20H,5-12,15-16H2,1-4H3/t19-,20-/m1/s1 |
InChI 键 |
RLRMXWDXPLINPJ-WOJBJXKFSA-N |
手性 SMILES |
CCCCCC[C@@H](C)OC(=O)C1=CC=CC=C1C(=O)O[C@H](C)CCCCCC |
规范 SMILES |
CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


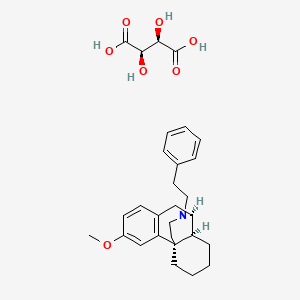
![1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B12708873.png)


